molecular formula C17H15ClFNO B1325562 4'-Azetidinomethyl-2-chloro-4-fluorobenzophenone CAS No. 898756-89-3

4'-Azetidinomethyl-2-chloro-4-fluorobenzophenone

Cat. No.: B1325562
CAS No.: 898756-89-3
M. Wt: 303.8 g/mol
InChI Key: MMODNIQVJMYNSU-UHFFFAOYSA-N
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Description

4’-Azetidinomethyl-2-chloro-4-fluorobenzophenone is a benzophenone derivative known for its unique chemical structure and properties. This compound is characterized by the presence of an azetidine ring attached to a benzophenone core, along with chloro and fluoro substituents on the aromatic rings. It has a molecular formula of C17H15ClFNO and a molecular weight of 303.76 g/mol .

Preparation Methods

The synthesis of 4’-Azetidinomethyl-2-chloro-4-fluorobenzophenone typically involves the following steps:

    Formation of the Benzophenone Core: The initial step involves the preparation of the benzophenone core through a Friedel-Crafts acylation reaction. This reaction uses benzene and benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of Chloro and Fluoro Substituents: The chloro and fluoro substituents are introduced through electrophilic aromatic substitution reactions. Chlorination and fluorination can be achieved using reagents like chlorine gas and fluorine gas or their respective derivatives.

    Attachment of the Azetidine Ring:

Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

4’-Azetidinomethyl-2-chloro-4-fluorobenzophenone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4’-Azetidinomethyl-2-chloro-4-fluorobenzophenone has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4’-Azetidinomethyl-2-chloro-4-fluorobenzophenone involves its interaction with specific molecular targets and pathways. The azetidine ring and the chloro and fluoro substituents play crucial roles in its binding affinity and selectivity towards these targets. The compound may exert its effects through inhibition of enzymes, modulation of receptor activity, or interference with cellular signaling pathways .

Comparison with Similar Compounds

4’-Azetidinomethyl-2-chloro-4-fluorobenzophenone can be compared with other benzophenone derivatives, such as:

    4’-Azetidinomethyl-4-chloro-2-fluorobenzophenone: Similar in structure but with different substituent positions.

    4’-Azetidinomethyl-2-chloro-4-methylbenzophenone: Contains a methyl group instead of a fluoro group.

    4’-Azetidinomethyl-2-chloro-4-bromobenzophenone: Contains a bromo group instead of a fluoro group.

The uniqueness of 4’-Azetidinomethyl-2-chloro-4-fluorobenzophenone lies in its specific combination of substituents, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

[4-(azetidin-1-ylmethyl)phenyl]-(2-chloro-4-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClFNO/c18-16-10-14(19)6-7-15(16)17(21)13-4-2-12(3-5-13)11-20-8-1-9-20/h2-7,10H,1,8-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMODNIQVJMYNSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2=CC=C(C=C2)C(=O)C3=C(C=C(C=C3)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50642818
Record name {4-[(Azetidin-1-yl)methyl]phenyl}(2-chloro-4-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898756-89-3
Record name Methanone, [4-(1-azetidinylmethyl)phenyl](2-chloro-4-fluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898756-89-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {4-[(Azetidin-1-yl)methyl]phenyl}(2-chloro-4-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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